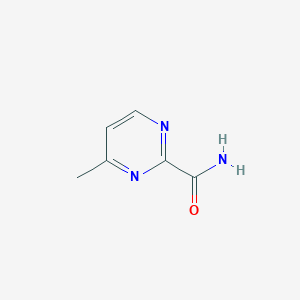
4-Methylpyrimidine-2-carboxamide
Übersicht
Beschreibung
4-Methylpyrimidine-2-carboxamide is a specialty chemical . It is used for research and development purposes . The CAS number for this compound is 1330754-32-9 .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Methylpyrimidine-2-carboxamide, involves various methods. One approach involves the reaction between chalcones and benzamidine hydrochloride in the presence of choline hydroxide . Another method involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . Nucleophilic attack on pyrimidines using N-methylpiperazine has also been reported .
Molecular Structure Analysis
The molecular formula of 4-Methylpyrimidine-2-carboxamide is C6H7N3O . Its molecular weight is 137.14 . High-resolution mass spectrometry (MS) can be used for detailed structural characterization .
Chemical Reactions Analysis
Pyrimidines, including 4-Methylpyrimidine-2-carboxamide, exhibit a range of chemical reactions. One major hypothesis is that they inhibit sodium channel firing, treating seizure activity . They also show anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methylpyrimidine-2-carboxamide, focusing on six unique fields:
Anticancer Agents
4-Methylpyrimidine-2-carboxamide: has shown potential as a core structure in the development of anticancer agents. Pyrimidine derivatives are known for their ability to interfere with DNA synthesis and repair, making them effective in targeting rapidly dividing cancer cells. Research has demonstrated that modifications of the pyrimidine ring can enhance the selectivity and potency of these compounds against various cancer cell lines .
Antimicrobial Applications
This compound is also significant in the development of antimicrobial agents. Pyrimidine derivatives have been found to exhibit broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antiviral properties. The structural modifications of 4-Methylpyrimidine-2-carboxamide can lead to the synthesis of new antimicrobial drugs that are effective against resistant strains of pathogens .
Anti-inflammatory Agents
4-Methylpyrimidine-2-carboxamide derivatives have been explored for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes them promising candidates for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neurological Disorders
Research has indicated that pyrimidine derivatives, including 4-Methylpyrimidine-2-carboxamide, may have therapeutic potential in treating neurological disorders. These compounds can modulate neurotransmitter systems and exhibit neuroprotective effects, making them useful in the treatment of conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Antiviral Agents
The antiviral potential of 4-Methylpyrimidine-2-carboxamide is another area of interest. Pyrimidine derivatives have been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza. By targeting viral enzymes and proteins, these compounds can effectively reduce viral load and improve patient outcomes .
Agricultural Chemicals
In agriculture, 4-Methylpyrimidine-2-carboxamide derivatives are used as active ingredients in pesticides and herbicides. These compounds can protect crops from pests and diseases, thereby improving yield and quality. Their effectiveness and relatively low toxicity make them valuable tools in sustainable agriculture .
Wirkmechanismus
While the exact mechanism of action of 4-Methylpyrimidine-2-carboxamide is not fully elucidated, pyrimidines are known to exhibit various pharmacological effects. They display anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methylpyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-2-3-8-6(9-4)5(7)10/h2-3H,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXMMXBUCBCAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729841 | |
| Record name | 4-Methylpyrimidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1330754-32-9 | |
| Record name | 2-Pyrimidinecarboxamide, 4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330754-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpyrimidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



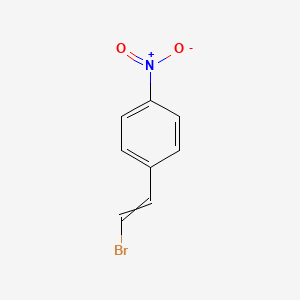
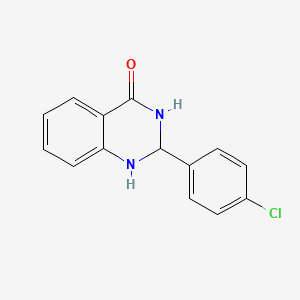
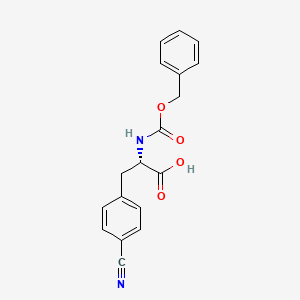
![N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B3046884.png)
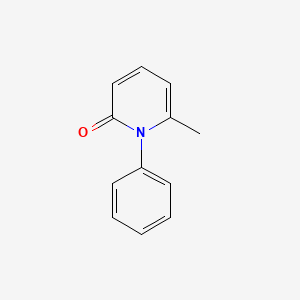
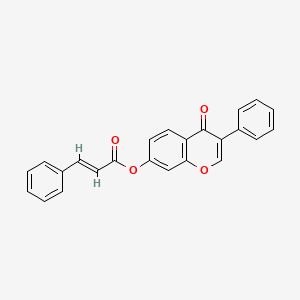
![7,8-dihydropyrido[1,2-a]indol-9(6H)-one](/img/structure/B3046888.png)
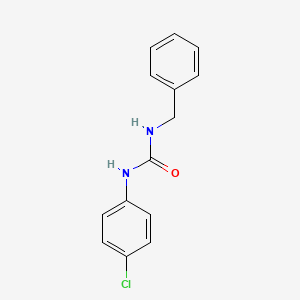
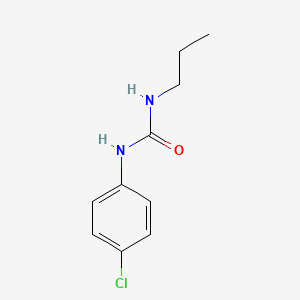
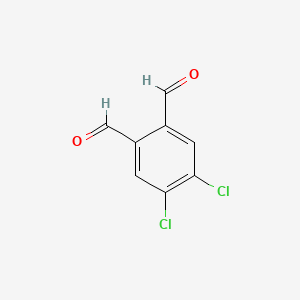
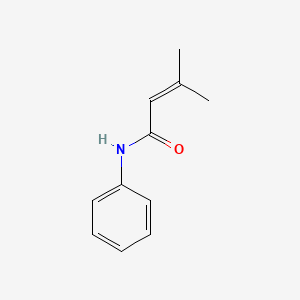
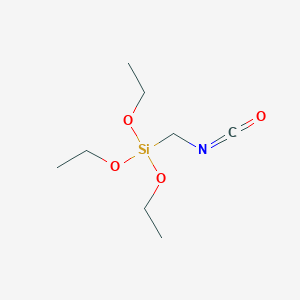
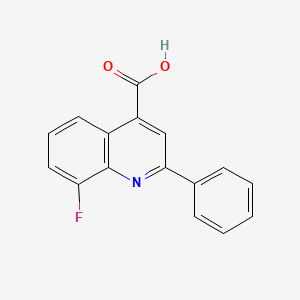
![2-(2-Methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B3046901.png)